(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester

Description

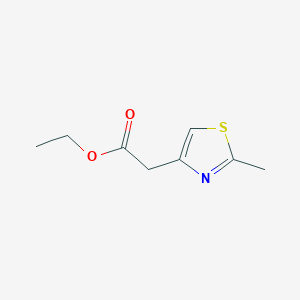

(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester is a thiazole derivative characterized by a methyl group at the 2-position of the thiazole ring and an acetic acid ethyl ester moiety at the 4-position (Figure 1). Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science . This compound is synthetically accessible through alkylation or condensation reactions involving methyl-substituted thiazole precursors and ethyl bromoacetate, as inferred from analogous synthetic routes .

Properties

IUPAC Name |

ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-12-6(2)9-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSMURKWFWKPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357614 | |

| Record name | Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37128-24-8 | |

| Record name | Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester typically involves the reaction of 2-methylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-based ethyl esters exhibit varied biological and physicochemical properties depending on substituents at the 2- and 4-positions. Below is a systematic comparison with key analogs:

Substituent-Driven Structural and Functional Variations

Table 1: Structural and Functional Comparison of Thiazole Ethyl Esters

Key Observations :

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methyl, methoxy) enhance anti-inflammatory activity. For example, the methoxy-phenylamino derivative (Table 1, row 5) demonstrated superior activity in carrageenan-induced inflammation models due to improved hydrogen bonding and membrane stabilization . Amino groups at position 2 (Table 1, row 3) are critical for antibiotic synthesis, serving as intermediates for cephalosporins .

Molecular Weight: Higher molecular weight analogs (e.g., row 5) may face challenges in bioavailability despite enhanced activity .

Synthetic Routes :

- The target compound and its analogs are typically synthesized via:

- Thiol–disulfide exchange for disulfide-linked derivatives .

- Condensation reactions using thiourea derivatives and α-haloketones or esters . For example, the anti-inflammatory thiazole esters in were prepared using 3-chloro-2-oxo-propanoate and substituted thioureas, followed by alkylation with ethyl bromoacetate .

Physicochemical and Pharmacokinetic Considerations

- Solubility: Ethyl esters generally improve lipid solubility compared to free acids, enhancing cellular uptake. Amino and methoxy groups introduce polarity, balancing solubility and permeability .

- Methyl substituents may slow degradation compared to bulkier groups .

Biological Activity

(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester, a thiazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound features a thiazole ring that is known for its ability to participate in various chemical interactions, including hydrogen bonding and π-π stacking. The presence of the ethyl ester functional group enhances its reactivity and biological activity compared to other thiazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The compound may modulate enzymatic activity or receptor binding, which plays a crucial role in its therapeutic effects. For instance, studies indicate that thiazole derivatives can exhibit antibacterial properties by inhibiting bacterial growth through mechanisms that do not involve iron chelation .

Antimicrobial Activity

Research has shown that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study highlighted the effectiveness of 2-aminothiazole derivatives against Mycobacterium tuberculosis, demonstrating sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen. This suggests that similar thiazole compounds may also exhibit potent antibacterial activity .

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. For example, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation. A systematic study revealed that certain thiazole-based compounds exhibited IC50 values indicating strong cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |

| Compound 10 | 1.98 ± 1.22 | Anti-A-431 |

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In preclinical models, certain analogues demonstrated significant anticonvulsant effects with median effective doses lower than standard medications like ethosuximide. This highlights the potential of this compound in neurological applications .

Case Studies

- Antimicrobial Efficacy : A study on a series of 2-aminothiazoles found that modifications at the C-2 position significantly influenced antibacterial activity against M. tuberculosis. The findings suggest that this compound could be a lead compound for developing new anti-tubercular agents .

- Cytotoxicity Profile : In another investigation, various thiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity, providing insights into optimizing this compound for improved anticancer efficacy .

- Anticonvulsant Screening : Research conducted on thiazole-linked compounds demonstrated significant anticonvulsant action in both MES and scPTZ models, suggesting that structural variations in compounds similar to this compound can lead to enhanced therapeutic profiles in seizure disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.